molecular formula C12H11NO B1175306 (6-methoxy-1H-inden-3-yl)acetonitrile

(6-methoxy-1H-inden-3-yl)acetonitrile

Cat. No.: B1175306
M. Wt: 185.226
InChI Key: RMDHLKSUDLAMSR-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-inden-3-yl)acetonitrile is a nitrile derivative featuring a methoxy-substituted indene core. Its structure combines an indene scaffold (a bicyclic aromatic system) with a methoxy group at the 6-position and an acetonitrile moiety at the 3-position. The methoxy group enhances solubility in polar solvents, while the nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.226

IUPAC Name

2-(5-methoxy-3H-inden-1-yl)acetonitrile

InChI

InChI=1S/C12H11NO/c1-14-11-4-5-12-9(6-7-13)2-3-10(12)8-11/h2,4-5,8H,3,6H2,1H3

InChI Key

RMDHLKSUDLAMSR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-methoxy-1H-inden-3-yl)acetonitrile with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Differences
This compound Indene 6-OCH₃, 3-CN C₁₂H₁₀N₂O 198.22 Not explicitly listed in evidence Reference compound.
2-(4-Methoxy-1H-indol-3-yl)acetonitrile Indole 4-OCH₃, 3-CN C₁₁H₁₀N₂O 186.21 745060-04-2 Indole vs. indene core; methoxy position (4 vs. 6).
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile Indole 6-OCH₂CH₃, 3-CN C₁₂H₁₂N₂O 200.24 Not listed Ethoxy substituent vs. methoxy; larger alkyl group may reduce polarity.
2-(6-Bromo-1-methyl-1H-indol-3-yl)acetonitrile Indole 6-Br, 1-CH₃, 3-CN C₁₁H₉BrN₂ 249.11 1082484-23-8 Bromine substituent introduces electronegativity; methyl group at 1-position alters steric effects.
(6-Amino-1H-indol-3-yl)acetonitrile Indole 6-NH₂, 3-CN C₁₀H₉N₃ 171.20 629662-49-3 Amino group enhances nucleophilicity; differs in solubility and reactivity.

Key Observations :

  • Core Structure : Indene (as in the target compound) vs. indole (in analogues) affects aromaticity and conjugation. Indene’s fused bicyclic system may confer distinct electronic properties compared to indole’s heterocyclic nitrogen .
  • Substituent Position : Methoxy at the 6-position (target) vs. 4-position (745060-04-2) alters steric and electronic interactions. For example, a 6-methoxy group in indene may enhance solubility in polar solvents like acetonitrile, as seen in epoxidation studies where acetonitrile improves reaction efficiency .
Physicochemical Properties
Property This compound 2-(4-Methoxy-1H-indol-3-yl)acetonitrile 2-(6-Bromo-1-methyl-1H-indol-3-yl)acetonitrile
Boiling Point (°C) Not reported Estimated >250 Estimated >300
Solubility High in acetonitrile, moderate in water High in DMSO, low in water Low in water, soluble in DMF
Stability Stable under inert conditions Sensitive to light Light-sensitive; may degrade with moisture

Notes:

  • Acetonitrile’s role as a solvent in epoxidation (as per evidence) suggests that nitrile-containing compounds like these may interact favorably with polar aprotic solvents .

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